3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride
Overview
Description
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its role in studying protein interactions, modifications, and expressions is crucial for understanding biological processes at a molecular level .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The indole moiety present in the compound is a common feature in many drugs, and modifications to this core structure can lead to the discovery of new pharmacologically active agents .
Biotechnology
Biotechnological applications may involve the use of this compound in the development of new biochemical assays or as a precursor in the synthesis of biomolecules. Its properties could be harnessed for creating novel bioconjugates or for modifying biological macromolecules .
Pharmacology
The compound’s potential in pharmacology is linked to its structural features, which may interact with biological targets. Research could focus on its activity as an analog of biologically active molecules, contributing to the development of new drugs with improved efficacy and safety profiles .
Organic Chemistry
As an organic compound, it has applications in synthetic organic chemistry, potentially serving as an intermediate in the synthesis of complex organic molecules. Its chloro and aniline groups make it a versatile reactant in various chemical reactions .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in the calibration of analytical instruments. It might also play a role in the development of new analytical methods for detecting or quantifying similar compounds .
Materials Science
The compound’s unique structure could be of interest in materials science, particularly in the design and synthesis of new materials with specific optical or electronic properties. Its incorporation into polymers or coatings could enhance material performance .
Therapeutic Research
Research into the therapeutic applications of this compound could explore its efficacy in treating various diseases. Given the broad range of activities exhibited by indole derivatives, such as antiviral, anti-inflammatory, and anticancer properties, this compound could be a valuable addition to the arsenal of therapeutic agents .
properties
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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